1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene typically involves multiple steps, starting from commercially available precursors One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideThe final step involves the addition of the vinyl group via a Heck reaction, using a palladium catalyst and a vinyl halide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Aluminum chloride, tert-butyl chloride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various alkyl-substituted benzene derivatives.
Scientific Research Applications
1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene involves its interaction with specific molecular targets. The vinyl group can undergo electrophilic addition reactions, while the tert-butyl and cyclopropylmethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(tert-Butyl)-2-methoxy-3-vinylbenzene
- 1-(tert-Butyl)-2-(cyclopropylmethoxy)-4-vinylbenzene
- 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-ethylbenzene
Comparison: 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene is unique due to the specific positioning of the tert-butyl, cyclopropylmethoxy, and vinyl groups on the benzene ring.
Properties
IUPAC Name |
1-tert-butyl-2-(cyclopropylmethoxy)-3-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-5-13-7-6-8-14(16(2,3)4)15(13)17-11-12-9-10-12/h5-8,12H,1,9-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBLBLOVQIABFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2CC2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.